molecular formula C6H8F6O B1601404 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol CAS No. 58380-92-0

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

Cat. No.: B1601404
CAS No.: 58380-92-0
M. Wt: 210.12 g/mol
InChI Key: AHOBFJZDSQJNCO-UHFFFAOYSA-N
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Description

Significance of Highly Fluorinated Alcohols in Modern Chemistry

Highly fluorinated alcohols are a class of organic compounds that have garnered significant attention in modern chemistry due to their distinct physicochemical properties. organic-chemistry.orgresearchgate.net The presence of multiple fluorine atoms imparts characteristics such as high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity. researchgate.net These properties make them valuable in a variety of applications, including as solvents to promote or enable challenging chemical reactions, as building blocks in organic synthesis, and as precursors to more complex fluorinated molecules. organic-chemistry.orgdigitellinc.com For instance, well-known fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are utilized as specialized solvents in organic synthesis and have been instrumental in the development of pharmaceuticals. organic-chemistry.org

The unique solvent properties of fluorinated alcohols can be attributed to their ability to form strong hydrogen bonds, which can activate substrates in a reaction. researchgate.net This has been particularly useful in reactions such as the ring-opening of epoxides and in transition metal-catalyzed C-H functionalization. Furthermore, their low nucleophilicity prevents them from participating as reactants in many cases, allowing them to serve as "innocent" yet activating media. The introduction of fluorine atoms can also significantly alter the biological properties of a molecule, a strategy often employed in medicinal chemistry to enhance metabolic stability or binding affinity. digitellinc.com

Research Rationale for Investigating 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

The investigation into this compound is driven by the broader interest in expanding the library of fluorinated building blocks available to chemists. As a tertiary alcohol, it presents a unique structural motif compared to more commonly studied primary and secondary fluorinated alcohols. Tertiary alcohols, in general, are important intermediates in organic synthesis. mdpi.com The presence of a hexafluorinated chain in this compound suggests it may possess some of the advantageous properties of other highly fluorinated alcohols, such as strong hydrogen-bonding capabilities and unique solvent effects.

A key research rationale is to understand how the combination of a tertiary alcohol and a specific hexafluorinated alkyl chain influences its reactivity and potential applications. For example, in medicinal chemistry, the incorporation of tertiary alcohols can be a strategy to block metabolic oxidation at that position. The fluorine atoms can further enhance metabolic stability and other pharmacokinetic properties. Therefore, this compound could serve as a precursor for novel, biologically active compounds. The synthesis and characterization of such a molecule are fundamental first steps in exploring these possibilities.

Scope and Objectives of Academic Inquiry for This Specific Compound

The academic inquiry into this compound would encompass several key objectives. A primary goal is the development of efficient and scalable synthetic routes to the compound. This would involve exploring various organometallic reagents and fluorinated starting materials.

Once synthesized, a thorough characterization of its physicochemical properties is essential. This includes determining its boiling point, melting point, density, and spectroscopic data (NMR, IR, Mass Spectrometry). Understanding these fundamental properties is crucial for its potential use as a solvent or reagent.

A significant area of investigation would be its reactivity. This includes exploring its utility as a building block in organic synthesis. For instance, its hydroxyl group could be derivatized or it could be used in reactions where its steric bulk and electronic properties could influence the outcome.

Finally, the exploration of its potential applications is a long-term objective. Based on the properties of other fluorinated tertiary alcohols, this could include investigations into its use as a specialized solvent, a precursor for fluorinated polymers, or as a building block for the synthesis of novel agrochemicals or pharmaceuticals. The unique substitution pattern of this compound makes it a target for research aimed at discovering new structure-property relationships in organofluorine chemistry.

Chemical Compound Data

Compound Name
This compound
1,1,1,3,3,3-hexafluoroisopropanol
2,2,2-trifluoroethanol
Epoxides
Tertiary alcohols
1-naphthyllactate
3-methyl-1-phenylpentan-3-ol
Hexafluoroamylene glycol
2-Methylpentan-2-ol
3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol
1,1,1,5,5,5-Hexafluoro-2,2,4,4-pentanetetrol
1,1,1,5,5,5-Hexafluoro-2-Hydroxy-2-Methylpentan-4-One
3,3,4,5,5,5-Hexafluoro-2,2,4-tris(trifluoromethyl)pentanoic acid

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H8F6O cymitquimica.com
Molecular Weight 210.12 g/mol cymitquimica.com
Physical State Liquid cymitquimica.com
CAS Number 58380-92-0 cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O/c1-4(2,13)5(8,9)3(7)6(10,11)12/h3,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOBFJZDSQJNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540951
Record name 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58380-92-0
Record name 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

Historical Trajectories in the Synthesis of Fluorinated Tertiary Alcohols

The journey to synthesize complex fluorinated molecules has been marked by the development of specialized fluorinating agents and strategies. Early methods often contended with harsh reaction conditions and limited functional group tolerance. The synthesis of tertiary alcohols, in particular, has been a persistent challenge due to the steric hindrance around the tertiary carbon center and the potential for competing elimination reactions.

Historically, the introduction of fluorine was often achieved through nucleophilic substitution reactions using alkali metal fluorides or through the use of more aggressive reagents like sulfur tetrafluoride (SF₄). However, these methods often lacked the selectivity required for complex molecules. A significant advancement came with the development of milder and more selective deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its analogs. These reagents offered a more controlled way to convert alcohols to the corresponding fluorides.

Furthermore, the synthesis of fluorinated building blocks, which could then be incorporated into larger molecules, became a crucial strategy. The development of methods to create trifluoromethylated and other perfluoroalkylated synthons opened new avenues for constructing highly fluorinated structures.

Current Synthetic Strategies for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

The synthesis of this compound, a molecule with a perfluorinated ethyl group adjacent to a tertiary alcohol, requires a carefully designed synthetic approach. Modern strategies often rely on the assembly of the carbon skeleton followed by the introduction of the hydroxyl group, or the use of fluorinated precursors that are then elaborated.

Fluorination-Based Approaches to the Hexafluoro Moiety

Creating the 1,1,1,2,3,3-hexafluoropentyl moiety is a key challenge. Direct fluorination of a hydrocarbon precursor is generally not feasible due to the high reactivity of elemental fluorine. Therefore, the synthesis typically starts with already fluorinated building blocks. One potential precursor is a derivative of hexafluoropentanone.

Recent advancements in fluorination chemistry offer several methods for introducing fluorine. For instance, dehydroxylative fluorination of tertiary alcohols using reagents like Selectfluor in combination with a phosphine/iodine system has proven effective for creating tertiary C-F bonds. acs.orgorganic-chemistry.org While not a direct route to the target alcohol, these methods highlight the progress in forming sterically hindered fluorinated centers.

Reagent SystemSubstrate TypeKey Features
Selectfluor / Ph₂PCH₂CH₂PPh₂ / ICH₂CH₂ITertiary AlcoholsEfficient dehydroxylative fluorination. acs.orgorganic-chemistry.org
DAST (Diethylaminosulfur trifluoride)Alcohols, KetonesConverts alcohols to alkyl fluorides and ketones to geminal difluorides.
KF / AcidAlcoholsDirect deoxyfluorination with an inexpensive fluorine source. organic-chemistry.org

This table presents general fluorination methods applicable to the synthesis of complex fluorinated molecules.

Carbon-Carbon Bond Formation via Organometallic Reagents

A highly plausible and convergent strategy for the synthesis of this compound involves the reaction of an organometallic reagent with a suitable fluorinated ketone. Specifically, the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to a hexafluoropentanone derivative would yield the desired tertiary alcohol after an aqueous workup. khanacademy.orgorganicchemistrytutor.comresearchgate.net

The general reaction scheme is as follows:

Where R would be a suitable group to complete the pentane (B18724) chain.

A potential precursor for this reaction is perfluoro-2-methyl-3-pentanone, which can be synthesized from perfluoro-2,3-epoxy-2-methylpentane. google.com The epoxide itself can be prepared from perfluoro-2-methyl-2-pentene (B72772) through oxidation. google.com

Table of Potential Precursors and Reagents:

Precursor/ReagentRole in Synthesis
Perfluoro-2-methyl-3-pentanoneKetone for organometallic addition
Methylmagnesium bromideSource of the methyl nucleophile
Perfluoro-2,3-epoxy-2-methylpentanePrecursor to the ketone
Perfluoro-2-methyl-2-penteneStarting material for the epoxide

Stereoselective Synthesis Methodologies

The target molecule, this compound, possesses a chiral center at the C4 position. While the provided outline does not specify a desired stereoisomer, it is important to consider that many applications of chiral molecules require enantiomerically pure forms.

Achieving stereoselectivity in the synthesis of such a molecule would likely involve either a chiral starting material or an asymmetric catalyst. For instance, if the synthesis proceeds through the addition of a methyl group to a prochiral ketone, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.

General strategies for the stereoselective synthesis of fluorinated compounds are an active area of research. These include asymmetric hydrogenations, alkylations, and aldol (B89426) reactions of fluorinated substrates. However, specific methodologies for the stereoselective synthesis of this compound have not been extensively reported in the literature.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated compounds like this compound, several aspects can be considered to enhance sustainability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle. The organometallic addition route generally has good atom economy for the key bond-forming step.

Use of Safer Solvents: Traditional organic solvents often have significant environmental and health impacts. Research into the use of greener solvents, such as fluorinated alcohols themselves or water, is ongoing. researchgate.net For instance, some reactions can be performed in fluorinated alcohol-water two-phase systems, which can simplify product recovery. researchgate.net

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Catalytic methods are often more energy-efficient than stoichiometric reactions.

Renewable Feedstocks: While challenging for highly fluorinated compounds, the use of starting materials derived from renewable resources is a long-term goal for sustainable chemistry.

Recent research has focused on developing PFAS-free synthesis routes for fluorinated compounds to mitigate the environmental persistence of per- and polyfluoroalkyl substances. sciencedaily.com

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

In the context of the organometallic addition to a fluorinated ketone, the mechanism follows a nucleophilic addition pathway. The carbon atom of the methyl Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the hexafluoropentanone derivative. The electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.gov This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent protonation during the aqueous workup yields the final tertiary alcohol. libretexts.org

The mechanism of dehydroxylative fluorination reactions, which could be relevant for synthesizing fluorinated precursors, often involves the activation of the hydroxyl group to create a good leaving group. For example, with DAST, the alcohol attacks the sulfur atom, and subsequent intramolecular or intermolecular nucleophilic attack by fluoride (B91410) displaces the activated hydroxyl group. The exact pathway (Sₙ1 vs. Sₙ2) can depend on the substrate and reaction conditions.

Precursor Development and Functionalization for this compound Synthesis

The primary and most logical precursor for the synthesis of this compound is a correspondingly fluorinated ketone. The addition of a methyl nucleophile to the carbonyl group of this ketone precursor directly yields the desired tertiary alcohol. A key intermediate in this pathway is 1,1,1,2,2,4-hexafluoropentan-2-one . The development of this precursor involves the synthesis of polyfluorinated ketones, which has been an area of significant research. organic-chemistry.orgnih.gov

The synthesis of asymmetric polyfluorinated ketones can be effectively achieved by reacting derivatives of polyfluoroalkanoic acids with organometallic reagents. researchgate.net A particularly successful approach involves the use of Weinreb or morpholine (B109124) amides as substrates for the addition of perfluoroalkyl lithium reagents. organic-chemistry.orgnih.gov This method offers high to quantitative yields and short reaction times.

For the synthesis of a precursor like 1,1,1,2,2,4-hexafluoropentan-2-one, a plausible route involves the reaction of a pentafluoroethyl lithium reagent with an appropriate acyl derivative, such as N-methoxy-N-methylacetamide (a Weinreb amide).

Reaction Scheme:

While this example illustrates the formation of a similar polyfluorinated ketone, the direct synthesis of 1,1,1,2,2,4-hexafluoropentan-2-one would likely involve a corresponding fluorinated propanoyl chloride or a related Weinreb amide.

Another established method for the preparation of polyfluorinated ketones is the acylation of organometallic compounds. For instance, the reaction of an acyl chloride with a Grignard reagent can be controlled to yield a ketone, especially when using less reactive organocuprates (Gilman reagents). chemistrysteps.com The general principle involves the nucleophilic attack of the organometallic reagent on the acyl chloride, followed by the elimination of the chloride leaving group.

The table below summarizes representative methods for the synthesis of polyfluorinated ketones that serve as precursors to tertiary alcohols.

Table 1: Synthetic Approaches to Polyfluorinated Ketone Precursors

Precursor Type Reagents Product Type Yield (%) Reference
Weinreb Amides Perfluoroalkyl Lithium Polyfluoro Ketones High to Quantitative organic-chemistry.orgnih.gov
Morpholine Amides Perfluoroalkyl Lithium Polyfluoro Ketones High to Quantitative organic-chemistry.orgnih.gov
Polyfluoroalkanoyl Chlorides Lithium Tetraalkylaluminates Polyfluorinated Ketones 65-78 researchgate.net

Once the polyfluorinated ketone precursor is synthesized, the final step to obtain this compound is the nucleophilic addition of a methyl group to the carbonyl carbon. This is typically achieved using organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium. pearson.comyoutube.com

Reaction Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-metal bond of the organometallic reagent renders the methyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the fluorinated ketone. The electron-withdrawing effect of the adjacent fluoroalkyl groups enhances the electrophilicity of the carbonyl carbon, facilitating the attack. The initial product is a magnesium or lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.

Reaction Scheme:

The use of Grignard reagents for the synthesis of tertiary alcohols from ketones is a well-established and versatile method in organic synthesis. vaia.comchegg.com The reaction of acetyl chloride with two equivalents of phenylmagnesium bromide, for example, yields 1,1-diphenylethanol, demonstrating the effectiveness of this approach in forming tertiary alcohols. vaia.com

The table below provides examples of the addition of methyl organometallic reagents to ketones to form tertiary alcohols, illustrating the general applicability of this transformation.

Table 2: Functionalization of Ketones to Tertiary Alcohols

Ketone Substrate Organometallic Reagent Product Reference
Acetyl chloride Phenylmagnesium bromide (2 eq.) 1,1-Diphenylethanol vaia.comchegg.com
General Ketones Grignard Reagents Tertiary Alcohols pearson.com
General Ketones Organolithium Reagents Tertiary Alcohols youtube.com

Advanced Spectroscopic and Structural Elucidation of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Stereochemical and Conformational Analysis

A thorough search for high-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol yielded no specific experimental spectra or detailed analyses. While NMR spectroscopy is a fundamental technique for structural elucidation, and studies on other fluorinated alcohols are available, published data for this particular compound could not be located. nih.govnih.govscholaris.casouthampton.ac.uk

For a molecule with this structure, one would anticipate the following from NMR analysis:

¹H NMR: Signals corresponding to the methyl protons and the single hydroxyl proton. The chemical shift and multiplicity of the methine proton would be influenced by coupling to the adjacent fluorine atoms. The hydroxyl proton's signal might be broad and its chemical shift dependent on solvent and concentration.

¹³C NMR: Distinct signals for the different carbon environments, with the carbon-fluorine couplings providing key structural information.

¹⁹F NMR: This technique would be crucial for characterizing the fluorinated portion of the molecule, with chemical shifts and coupling constants revealing details about the electronic environment of the CF, CF₂ and CF₃ groups. scholaris.casouthampton.ac.uk

Without experimental data, a detailed stereochemical and conformational analysis is not possible.

Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures

No published mass spectra or studies on the specific fragmentation pathways of this compound under electron ionization or other methods are available. Mass spectrometry of fluorinated alcohols often involves characteristic fragmentation patterns, such as the loss of HF, water, or small fluorinated or alkyl fragments. acs.orgnih.govnih.gov However, without experimental data for this compound, a discussion of its specific fragmentation pathways and isotopic signatures would be purely speculative.

A hypothetical analysis would search for a molecular ion peak (M⁺) and characteristic fragment ions that would help confirm the molecular structure. For example, cleavage alpha to the hydroxyl group is a common pathway in alcohols.

Vibrational Spectroscopy (Infrared and Raman): Functional Group Modalities and Molecular Dynamics

Published Infrared (IR) or Raman spectra for this compound are not available in the reviewed literature. Vibrational spectroscopy is essential for identifying functional groups. General principles suggest that the IR spectrum of this alcohol would display characteristic absorption bands:

A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. spectroscopyonline.comlibretexts.org

C-H stretching vibrations around 2850-3000 cm⁻¹. libretexts.org

Strong C-F stretching absorptions, typically found in the 1000-1400 cm⁻¹ region. researchgate.netrsc.org

A C-O stretching vibration. For tertiary alcohols, this peak is generally observed between 1100 and 1210 cm⁻¹. spectroscopyonline.com

A detailed analysis of functional group modalities and molecular dynamics remains unfeasible without the actual spectral data.

X-ray Crystallography: Solid-State Conformation and Intermolecular Interactions

There is no evidence in the scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. The compound is listed by suppliers as a liquid at standard conditions, which would necessitate crystallization prior to analysis by this method. cymitquimica.com X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nsf.govwikipedia.orgman.ac.uk In the absence of a crystal structure, no data on these properties can be provided.

Computational Chemistry in Spectroscopic Data Interpretation and Structural Prediction

No specific computational chemistry studies focused on the spectroscopic data interpretation or structural prediction of this compound have been found in published literature. Computational methods, such as Density Functional Theory (DFT), are frequently used to predict and help interpret experimental spectroscopic data (NMR, IR, Raman) and to explore conformational landscapes and molecular properties. rsc.org While general studies on the computational analysis of other fluorinated molecules exist, they cannot be used to describe this specific compound under the given constraints.

Reactivity, Derivatization, and Catalytic Applications of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

Acid-Catalyzed Transformations and Rearrangement Pathways

The reaction of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol under acidic conditions is expected to proceed via pathways typical for tertiary alcohols, primarily dehydration reactions to form alkenes. The mechanism likely follows an E1 pathway, which involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation intermediate. A subsequent deprotonation step yields the alkene.

However, the presence of hexafluoro-substituents significantly influences this process. The strong inductive effect of the fluorine atoms destabilizes the adjacent carbocation, making its formation less favorable compared to its non-fluorinated analog, 2-methylpentan-2-ol. nih.gov This destabilization would likely require more forcing conditions (e.g., stronger acids or higher temperatures) to initiate dehydration. youtube.com

The general mechanism involves:

Protonation: The hydroxyl group is protonated by a strong acid, forming a good leaving group (water).

Carbocation Formation: The C-O bond breaks, and water departs, leaving a tertiary carbocation. This is the rate-determining step and is expected to be slow due to the electronic destabilization by the nearby fluoroalkyl groups.

Elimination/Rearrangement: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon to form a double bond. Hydride shifts to form a more stable carbocation are possible but may be less favored if it does not move the positive charge away from the electron-withdrawing groups. youtube.com

Table 1: Comparison of Expected Reactivity in Acid-Catalyzed Dehydration

Feature 2-Methylpentan-2-ol (Non-Fluorinated Analog) This compound
Carbocation Intermediate Relatively stable tertiary carbocation. Tertiary carbocation significantly destabilized by adjacent electron-withdrawing fluoroalkyl groups.
Reaction Conditions Relatively mild acid conditions and moderate temperatures. Expected to require stronger acids and/or higher temperatures for dehydration.
Rate of Reaction Moderately fast E1 reaction. Expected to be significantly slower due to the higher activation energy for carbocation formation.
Potential Products Mixture of alkenes, following Zaitsev's rule. Mixture of corresponding fluorinated alkenes.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is characterized by low nucleophilicity and limited electrophilicity, properties that are hallmarks of highly fluorinated alcohols. researchgate.net

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs, giving it potential nucleophilic character. However, the intense electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen, rendering it a very poor nucleophile. researchgate.net This property is synthetically advantageous, as it allows the alcohol to be used as a solvent or promoter in reactions without competing as a nucleophile.

Electrophilic Reactivity: The alcohol itself is not a strong electrophile. However, it can participate in electrophilic addition reactions when used as a solvent. For instance, in the acid-catalyzed hydration of an alkene, the solvent can act as the nucleophile that traps the carbocation intermediate. libretexts.orglibretexts.org While water is typically used, a fluorinated alcohol could play a similar role, leading to the formation of a fluorinated ether, although its low nucleophilicity would make this a slow process compared to water. csbsju.edu In reactions involving xenon difluoride and alkenes, fluorinated alcohols have been shown to add across the double bond, demonstrating their ability to engage with electrophilically activated species. rsc.org

Strategies for Derivatization and Further Functionalization

The primary site for derivatization on this compound is the hydroxyl group. Standard alcohol derivatization techniques can be applied, though reaction conditions may need to be adjusted to account for the steric hindrance and the reduced nucleophilicity of the hydroxyl group. libretexts.org

Table 2: Potential Derivatization Strategies

Derivatization Type Reagent Examples Purpose and Outcome
Acylation (Esterification) Acyl chlorides (e.g., Benzoyl chloride), Anhydrides (e.g., Trifluoroacetic anhydride) Forms a corresponding ester. Fluorinated acyl groups can enhance stability and improve detection in gas chromatography (GC). libretexts.org
Alkylation (Etherification) Alkyl halides with a strong base (Williamson ether synthesis) Forms a corresponding ether. This is often challenging for tertiary alcohols due to competing elimination reactions.
Silylation Trimethylsilyl chloride (TMSCl), Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Replaces the active hydrogen with a silyl (B83357) group (e.g., -OTMS), increasing volatility and thermal stability for GC analysis. mdpi.com
Analytical Derivatization Dansyl chloride (DNS), Pentafluorobenzyl bromide (PFB-Br) Attaches a chromophore or electrophore to enhance detection sensitivity in analytical techniques like HPLC or LC-MS. mdpi.comresearchgate.netnih.gov
Deoxyfluorination Phosphorus triamides, Borane (B79455) catalysts, Trityl fluoride (B91410) Replaces the hydroxyl group with a fluorine atom, often with inversion of stereochemistry. This method is effective for tertiary alcohols. nih.gov

Role as a Solvent or Reagent in Specialized Organic Synthesis

Fluorinated alcohols, including 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are not merely inert solvents but are often key promoters that enable or accelerate challenging reactions. researchgate.netwikipedia.org this compound is expected to share these defining characteristics.

Medium Effects on Reaction Kinetics and Selectivity

The unique solvent properties of fluorinated alcohols can profoundly influence reaction outcomes. Their use as a medium can lead to enhanced reaction rates and altered selectivity compared to conventional solvents. rsc.orgrsc.org

Table 3: Properties of Fluorinated Alcohols as a Reaction Medium

Property Description Synthetic Consequence
Strong H-Bond Donation The acidic proton forms strong hydrogen bonds with Lewis basic sites (e.g., carbonyls, halides). Activates electrophiles, stabilizes transition states and leaving groups, enhancing reaction rates. researchgate.net
High Ionizing Power Effectively solvates and stabilizes charged species and polar intermediates. Promotes reactions proceeding through cationic or anionic intermediates, such as SN1 reactions or C-H activations. rsc.orgrsc.org
Low Nucleophilicity The electron-deficient oxygen is a poor nucleophile. Can be used as a non-coordinating, protic solvent that does not interfere with the reaction by adding to electrophilic centers. researchgate.net
Low Dielectric Constant Despite their polarity, they have relatively low dielectric constants, promoting ion pairing. Can influence the aggregation state of reagents and catalysts, affecting selectivity.

These properties make fluorinated alcohols exceptional solvents for transition metal-catalyzed C-H activation reactions, where they can be crucial for achieving high reactivity and selectivity. rsc.org

Cooperative Catalysis or Promotor Activity

This compound can function as a non-covalent organocatalyst or promoter, primarily through its strong hydrogen-bonding ability. nih.gov By acting as a hydrogen-bond donor, it can activate an electrophilic substrate, making it more susceptible to nucleophilic attack. This is a form of cooperative catalysis where the fluorinated alcohol assists the primary catalytic cycle. researchgate.net

For example, in a reaction involving a carbonyl compound, the alcohol's proton can form a hydrogen bond with the carbonyl oxygen. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. Similarly, in nucleophilic substitution reactions, it can stabilize the developing negative charge on a leaving group, facilitating its departure. researchgate.net

Mechanistic Investigations into Reaction Pathways

While no specific mechanistic studies for this compound have been published, its reaction pathways can be inferred from the behavior of analogous systems.

E1 Dehydration Mechanism: As discussed in section 4.1, acid-catalyzed dehydration is expected to follow an E1 pathway. The key mechanistic feature is the formation of a tertiary carbocation, which is significantly destabilized by the electron-withdrawing fluoroalkyl groups. This high-energy intermediate dictates that the reaction requires more vigorous conditions than for non-fluorinated alcohols. youtube.com

Hydrogen-Bond-Promoted Mechanism: When acting as a solvent or promoter, the primary mechanistic pathway involves hydrogen bonding. In the activation of an electrophile (E), the alcohol (ROH) forms a complex [E···H-OR], which lowers the activation energy for a subsequent nucleophilic attack. This interaction is transient and catalytic, as the alcohol is regenerated after the product is formed. researchgate.net

Mechanism of Deoxyfluorination: In deoxyfluorination reactions using phosphorus triamides and borane catalysts, the proposed mechanism involves the alcohol attacking the phosphorus reagent to form an oxyphosphonium intermediate. A fluoride shuttle catalyst, such as a triarylborane, delivers the fluoride ion to this intermediate, leading to the collapse of the ion pair and formation of the alkyl fluoride product with inversion of configuration. nih.gov The reaction avoids strongly basic conditions, which is advantageous for tertiary alcohols prone to elimination.

Theoretical and Computational Chemistry of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and energy levels within 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. These calculations reveal key energetic and electronic descriptors.

Detailed Research Findings: Calculations for fluorinated alcohols typically focus on the geometry optimization of the ground state, followed by the computation of electronic properties. The presence of the -(CF₂)₂-CF₃ chain significantly influences the molecule's electronic structure. The high electronegativity of fluorine atoms leads to a strong inductive effect, withdrawing electron density from the carbon backbone and, consequently, from the tertiary carbon attached to the hydroxyl group. This effect increases the acidity of the hydroxyl proton compared to its non-fluorinated analogs.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the oxygen atom of the hydroxyl group, while the LUMO may be distributed along the C-F bonds. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Furthermore, mapping the molecular electrostatic potential (MEP) surface visually demonstrates the electron-rich (negative potential, typically around the hydroxyl oxygen) and electron-poor (positive potential, around the hydroxyl hydrogen and fluoroalkyl groups) regions of the molecule, which is crucial for predicting non-covalent interactions.

Table 1: Calculated Electronic Properties for this compound (Illustrative)

PropertyCalculated Value (Method Dependent)Significance
Total EnergyTypically a large negative value (in Hartrees)Represents the total electronic and nuclear energy of the optimized geometry; used for comparing relative stabilities of isomers.
HOMO Energy~ -8.5 to -10.0 eVIndicates the molecule's ability to donate electrons; a lower energy suggests higher ionization potential.
LUMO Energy~ 1.0 to 2.5 eVIndicates the molecule's ability to accept electrons; a lower energy suggests higher electron affinity.
HOMO-LUMO Gap~ 9.5 to 12.5 eVCorrelates with chemical stability; a larger gap implies lower reactivity.
Dipole Moment~ 2.0 to 3.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations are essential for understanding its behavior in condensed phases, particularly its solvation properties and the nature of its intermolecular interactions. researchgate.net

Detailed Research Findings: MD simulations require a force field, a set of parameters that defines the potential energy of the system. researchgate.net For fluorinated compounds, specialized or carefully parameterized force fields (like OPLS-AA or CHARMM with custom parameters) are necessary to accurately capture the unique interactions involving fluorine. researchgate.net Simulations can model the compound in various solvents, such as water, methanol (B129727), or non-polar solvents, to predict properties like the free energy of solvation and the heat of mixing.

The simulations show that the hydroxyl group of this compound acts as both a hydrogen bond donor and acceptor, forming strong interactions with polar solvents. Simultaneously, the bulky and hydrophobic (lipophobic) hexafluoropentyl group creates a distinct microenvironment. In aqueous solutions, water molecules are expected to form a structured cage-like arrangement around this fluorinated tail, a phenomenon characteristic of the hydrophobic effect, which is often more pronounced with fluorinated chains than with hydrocarbon chains. Radial distribution functions (RDFs) calculated from MD trajectories can quantify the structure of the solvation shell, for instance, by showing the probable distances between the alcohol's oxygen atom and the hydrogen atoms of surrounding water molecules.

Table 2: Typical Intermolecular Interaction Analysis from MD Simulations in Aqueous Solution (Illustrative)

Interaction TypeInteracting GroupsKey Finding from Simulation
Hydrogen BondingAlcohol (-OH) with Water (H₂O)Strong, well-defined hydrogen bonds are observed. The RDF for the O(alcohol)···H(water) distance shows a sharp first peak around 1.8 Å.
Hydrophobic HydrationFluoroalkyl chain with Water (H₂O)Water molecules form an ordered "clathrate-like" shell around the -(CF₂)₂-CF₃ group, minimizing disruption of the water hydrogen-bond network.
van der WaalsMolecule-MoleculeContributes significantly to the overall interaction energy, particularly through the large fluorinated chain.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a highly effective quantum mechanical method for investigating the pathways of chemical reactions. It is used to calculate the potential energy surface, locate stable intermediates, and identify the high-energy transition states that connect reactants to products.

Detailed Research Findings: For this compound, DFT studies can elucidate mechanisms of reactions such as acid-catalyzed dehydration or esterification. In a dehydration reaction, for example, DFT calculations can map the energy profile for the protonation of the hydroxyl group, the subsequent loss of a water molecule to form a tertiary carbocation, and the final elimination of a proton to form an alkene.

A key finding from such studies on fluorinated alcohols is the significant electronic impact of the fluoroalkyl group on the stability of intermediates and transition states. The strong electron-withdrawing nature of the hexafluoropentyl group would destabilize an adjacent carbocation intermediate, making the activation energy for an E1-type dehydration mechanism considerably higher than for a non-fluorinated analogue like 2-methylpentan-2-ol. DFT calculations can precisely quantify this energy barrier. The method allows for the comparison of competing reaction pathways, determining which is kinetically favored under specific conditions.

Table 3: Illustrative DFT-Calculated Activation Energies for a Hypothetical Dehydration Reaction

Reaction StepReactant SystemCalculated Activation Energy (kcal/mol)Implication
Carbocation Formation (Rate-determining)Protonated this compound35 - 45High energy barrier due to electronic destabilization of the tertiary carbocation by the adjacent CF₂ group.
Carbocation Formation (Rate-determining)Protonated 2-methylpentan-2-ol (non-fluorinated analog)20 - 28Lower energy barrier, indicating a much faster reaction rate compared to the fluorinated compound.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. Furthermore, it allows for a thorough exploration of the molecule's conformational flexibility.

Detailed Research Findings: DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. For this compound, this would involve identifying the characteristic stretching frequencies for the O-H bond (typically broad and shifted due to hydrogen bonding), C-H bonds, and the very strong, characteristic C-F stretching modes that appear in the 1100-1300 cm⁻¹ region. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra for structural verification.

The molecule possesses several single bonds around which rotation can occur, leading to different conformers. By systematically rotating these bonds (e.g., the C-C and C-O bonds) and calculating the energy at each step, a potential energy landscape can be generated. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. For this molecule, the orientation of the hydroxyl group relative to the bulky fluoroalkyl chain would be a primary determinant of conformational preference, governed by steric hindrance and intramolecular hydrogen bonding possibilities.

Table 4: Predicted Key Vibrational Frequencies and Conformational Energy Differences (Illustrative)

ParameterPredicted Value RangeExperimental Correlation
O-H Stretch Frequency3400 - 3650 cm⁻¹Correlates with the strength and extent of hydrogen bonding. Lower frequencies indicate stronger H-bonds.
C-F Stretch Frequencies1100 - 1350 cm⁻¹A series of strong, characteristic absorption bands in the IR spectrum confirming the presence of the fluoroalkyl group.
Relative Conformational Energy (ΔE)0 - 5 kcal/molThe energy difference between stable conformers. A ΔE of < 2 kcal/mol suggests multiple conformers may be present at room temperature.

Development of Computational Models for Fluorinated Alcohols

The unique properties of the carbon-fluorine bond—its high polarity, strength, and the low polarizability of fluorine—present challenges for standard computational models and force fields. Therefore, a specific area of research involves the development and parameterization of models tailored for fluorinated compounds. numberanalytics.com

Detailed Research Findings: Developing accurate force fields for fluorinated alcohols is crucial for reliable MD simulations. biorxiv.org The process involves parameterizing several terms, including bond stretching, angle bending, torsional (dihedral) potentials, and non-bonded (van der Waals and electrostatic) interactions. The partial atomic charges are particularly critical. Due to the high electronegativity of fluorine, simple charge models may not be sufficient. Advanced schemes, sometimes derived from fitting to the quantum mechanical electrostatic potential (ESP-fitting) or more complex methods, are often required. biorxiv.org

These specialized models aim to accurately reproduce experimental data for a range of fluorinated alcohols, such as density, heat of vaporization, and solvation free energies. researchgate.net The successful development of these models allows for the predictive simulation of complex systems containing fluorinated species, such as their interactions with biological membranes, their behavior as co-solvents in chemical reactions, or their properties in advanced materials. Machine learning approaches are also emerging as a new frontier for creating highly accurate and versatile force fields directly from quantum mechanical data. bu.edu

Table 5: Key Considerations for Parameterizing a Force Field for Fluorinated Alcohols

Force Field TermParameterization ChallengeApproach
Partial Atomic ChargesAccurately representing the strong C-F bond polarity and its inductive effects.Derive charges from high-level quantum mechanical calculations (e.g., MP2 or DFT) and fit to the molecular electrostatic potential. biorxiv.org
Torsional PotentialsCorrectly describing the energy barriers for rotation around C-C and C-O bonds adjacent to the fluoroalkyl group.Scan the potential energy surface using quantum mechanics and fit the dihedral terms to reproduce the energy profile.
van der Waals (Lennard-Jones)Capturing the weak polarizability and specific size of fluorine atoms.Adjust Lennard-Jones parameters (ε and σ) to reproduce experimental bulk properties like liquid density and enthalpy of vaporization.

Emerging Applications in Materials Science and Specialized Chemical Systems

Building Block for Advanced Fluorinated Polymeric Materials

The presence of a reactive hydroxyl (-OH) group allows 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol to be incorporated into various polymer structures as either a comonomer or a functional end-capping agent. Its integration into polymer chains is a strategic approach to impart the desirable properties of fluorinated compounds, such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity.

In polymerization reactions, it can be used to synthesize specialty polyesters, polyurethanes, and polyacrylates. When used as a comonomer, the bulky hexafluoro-substituted moiety can disrupt chain packing, leading to polymers with increased amorphous content, higher free volume, and potentially enhanced gas permeability. When used as an end-capping agent, it can precisely modify the surface properties of a polymer, creating highly water- and oil-repellent surfaces. Research into fluorinated polymers demonstrates that the introduction of fluorinated segments can significantly improve material performance. For example, fluorinated polyurethanes exhibit greater water resistance compared to their non-fluorinated analogues. mdpi.com Similarly, fluorinated building blocks are key to developing polymers for telecommunications due to their ability to lower the dielectric constant. ossila.com The use of this compound would follow these principles, offering a unique structural alternative to more common fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). sigmaaldrich.com

| Chemical Resistance | Moderate | Excellent | The fluorine atoms shield the polymer backbone from chemical attack. |

Precursor for High-Performance Solvents and Reaction Media

The compound this compound itself has potential as a specialized solvent, akin to other fluorinated alcohols like HFIP, which are valued for their strong hydrogen-bond donating ability, high polarity, and weak nucleophilicity. uantwerpen.be These properties allow them to dissolve substrates that are insoluble in common organic solvents and to promote specific chemical reactions, often without the need for a metal catalyst. uantwerpen.be

Furthermore, this alcohol can serve as a precursor for synthesizing a new range of high-performance fluorinated solvents. Through chemical modification of its hydroxyl group, various derivatives can be created with tailored physical and chemical properties. For instance:

Etherification: Reaction with alkylating agents can produce fluorinated ethers, which are often characterized by very low surface tension, high thermal stability, and excellent materials compatibility.

Esterification: Conversion to esters can yield fluids with different viscosity profiles and boiling points, useful as specialty lubricants or heat-transfer fluids.

These derivative solvents are sought after in high-tech industries, including electronics manufacturing (for cleaning and deposition processes) and pharmaceuticals (for specific reaction pathways).

Table 2: Potential High-Performance Solvents Derived from this compound

Derivative Class Synthetic Route Key Projected Properties Potential Application Area
Fluorinated Ethers Williamson Ether Synthesis Low viscosity, high density, chemical inertness, low surface tension. Vapor phase degreasing, precision cleaning.
Fluorinated Esters Fischer Esterification Wide liquid range, good thermal conductivity, tailored viscosity. High-performance lubricants, heat-transfer fluids.
Fluorinated Carbonates Reaction with Phosgene or equivalent High boiling point, low flammability, high dielectric constant. Electrolyte components for high-voltage lithium-ion batteries.

| Fluorinated Acrylates | Reaction with Acryloyl Chloride | Polymerizable, forms low surface energy coatings. | Monomer for creating hydrophobic and oleophobic surfaces. |

Utilization in Supercritical Fluid Technologies

Supercritical fluid technology, most commonly employing carbon dioxide (scCO₂), is a powerful platform for extraction, purification, and materials processing. nih.gov While scCO₂ is an excellent nonpolar solvent, its inability to dissolve polar molecules limits its applications. nih.gov This limitation can be overcome by introducing a small amount of a polar co-solvent or modifier.

Due to its polarity, hydrogen-bonding capability, and high fluorine content, this compound is a strong candidate for use as a modifier in scCO₂. Its role would be to alter the properties of the bulk fluid, creating a "tuned" solvent system with enhanced solvating power for specific polar solutes. This approach is critical for applications such as:

Supercritical Fluid Extraction (SFE): Enhancing the extraction of moderately polar active compounds from natural products. nih.gov

Polymer Processing: Improving the solubility of polar monomers or catalysts in scCO₂ for polymerization reactions, or facilitating the foaming of polymers to create porous scaffolds for tissue engineering. nih.gov

Supercritical Fluid Chromatography (SFC): Modifying the mobile phase to achieve better separation of complex mixtures containing polar analytes.

The use of a fluorinated alcohol as a modifier can offer unique phase behavior and selectivity compared to more traditional modifiers like methanol (B129727) or ethanol.

Table 3: Hypothetical Effect of this compound as a Co-Solvent in scCO₂

Parameter Pure scCO₂ (at 100 bar, 40 °C) scCO₂ + 5 mol% Fluorinated Alcohol (Hypothetical) Implication
Solvating Power (for a polar solute) Very Low Significantly Increased Enables dissolution and processing of polar compounds.
Fluid Density ~0.63 g/cm³ Slightly Increased Alters solubility parameters and mass transport properties.
Polarity/Quadrupole Moment Nonpolar Moderately Polar Specific solute-solvent interactions (e.g., hydrogen bonding) become possible.

| Application Example | Decaffeination of coffee (nonpolar process). scispace.com | Extraction of polar antioxidants from plant matter; polymerization with polar monomers. nih.gov | Broadens the application scope of scCO₂ technology. |

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The molecular structure of this compound makes it an intriguing building block for such systems. It possesses both a hydrogen-bond donor (the -OH group) and multiple hydrogen-bond acceptors (the lone pairs on the fluorine atoms).

This dual nature allows it to participate in self-assembly to form ordered structures or to act as a guest molecule within a larger host system. The bulky, rigid, and electron-poor nature of the hexafluorinated tail can direct the formation of unique architectures, such as:

Fluorinated Interfaces: It could self-assemble at interfaces to create well-defined, non-polar fluorinated surfaces.

Host-Guest Complexes: It could be encapsulated within the cavity of a larger host molecule (like a cyclodextrin (B1172386) or calixarene), with the fluorinated tail influencing binding affinity and selectivity.

Crystal Engineering: It can serve as a template or structure-directing agent in the crystallization of other molecules, using hydrogen bonds to control the resulting crystal lattice.

The study of such systems provides fundamental insights into molecular recognition and can lead to the development of novel sensors, transport systems, and molecular machines.

Table 4: Molecular Features of this compound and Their Supramolecular Implications

Structural Feature Supramolecular Role Type of Interaction Potential Outcome
Hydroxyl Group (-OH) Hydrogen-Bond Donor Strong, directional hydrogen bonds (O-H···A). Formation of chains, rings, or networks; binding to acceptor sites in host molecules.
Fluorine Atoms (-F) Hydrogen-Bond Acceptor; Halogen Bond Acceptor Weak hydrogen bonds (D-H···F); Halogen bonds (D-X···F). Fine-tuning of crystal packing; directing assembly.
Trifluoromethyl Groups (-CF₃) Steric Bulk; Fluorous Interactions van der Waals forces; segregation from hydrocarbon segments. Creation of specific pockets or channels; phase segregation in amphiphilic systems.

| Tertiary Alcohol Structure | Defined 3D Shape | Steric hindrance. | Controls the geometry and accessibility of the hydrogen-bonding site. |

Applications in Gas Separation and Membrane Technologies

Membrane-based gas separation is an energy-efficient technology critical for processes like carbon capture, hydrogen purification, and air enrichment. The performance of a membrane is determined by its permeability (how fast a gas passes through) and its selectivity (how well it separates one gas from another). Fluorinated polymers are highly promising materials for gas separation membranes. mdpi.com

Polymers synthesized using this compound as a monomer (as discussed in section 6.1) are expected to be excellent candidates for these applications. The inclusion of its bulky, rigid fluorinated side chains can:

Increase Fractional Free Volume (FFV): The inefficient packing of polymer chains creates larger voids or "free volume" within the material, which facilitates the transport of gas molecules, thereby increasing permeability.

Enhance Selectivity for CO₂: Fluorinated groups often exhibit a favorable affinity for carbon dioxide, which can lead to higher CO₂ solubility in the membrane. This enhances the selective transport of CO₂ over other gases like methane (B114726) (CH₄) or nitrogen (N₂).

Developing membranes from polymers containing this building block could lead to next-generation systems with performance that surpasses the current "upper bound" trade-off between permeability and selectivity. mdpi.com

Table 5: Projected Gas Separation Performance of a Membrane Incorporating this compound

Gas Pair Conventional Polyimide Membrane Fluorinated Polymer Membrane (Hypothetical) Basis for Projected Improvement
CO₂ Permeability Moderate High to Very High Increased fractional free volume from bulky -C(CF₃)₂- groups.
CO₂/CH₄ Selectivity Good Excellent Favorable interaction between fluorine atoms and CO₂ enhances solubility selectivity. mdpi.com
O₂/N₂ Selectivity Moderate Good to Excellent Increased free volume and differences in kinetic diameter of O₂ vs. N₂ lead to better diffusivity selectivity.

| Physical Aging | Susceptible | More Resistant | Rigid fluorinated segments can reduce the rate of polymer chain relaxation and loss of free volume over time. mdpi.com |

Molecular Interactions and Biotransformation Pathways of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

In Silico Modeling of Molecular Recognition with Biological Macromolecules

In silico modeling, which includes techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful framework for predicting and analyzing the interaction between small molecules and biological macromolecules like proteins. researchgate.netnih.govmdpi.com These computational methods are crucial for understanding the mechanisms of bioaccumulation and transport of xenobiotics. For per- and poly-fluorinated alkyl substances (PFAS), these models have been used to investigate their binding to various human proteins, including human serum albumin (HSA), transthyretin (TTR), fatty acid binding proteins (FABPs), and organic anion transporters (OATs). nih.govbohrium.comnih.govacs.org

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. mdpi.comnih.gov Studies on various PFAS have shown that their binding affinity is influenced by factors such as the length of the fluorinated carbon chain and the nature of the polar functional group. acs.org For instance, legacy PFAS like PFOA and PFOS tend to show a higher propensity for interaction with human protein targets compared to newer, more branched, and hydrophilic PFAS. bohrium.comnih.gov The binding is often stabilized by a combination of hydrophobic interactions between the fluoroalkyl chain and nonpolar residues in the protein's binding pocket, as well as hydrogen bonds and electrostatic interactions involving the polar head group. acs.orgnih.gov

For 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, its structure suggests a dual nature in molecular interactions. The hexafluoro-methylpentan backbone would likely engage in hydrophobic and van der Waals interactions within protein binding pockets, similar to other PFAS. acs.org The tertiary alcohol (–OH) group provides a site for hydrogen bonding, which can significantly influence binding specificity and strength. researchgate.net Molecular dynamics simulations on other PFAS-protein complexes have been used to assess the stability of these interactions over time, accounting for the flexibility of the protein. nih.govbohrium.comnih.gov Similar simulations would be necessary to understand the dynamic behavior of this compound within a biological environment.

Table 1: Predicted Interaction Profile of Structurally Related Fluorinated Compounds with Human Serum Albumin (HSA) This table summarizes typical findings for various PFAS from in silico studies and is presented for comparative purposes.

Compound ClassPrimary Interacting ProteinKey Interacting Residues (Typical)Predominant Interaction TypesPredicted Binding Affinity (ΔG, kcal/mol)
Perfluoroalkyl Carboxylic Acids (PFCAs)Human Serum Albumin (HSA)Tyrosine (Tyr), Arginine (Arg), Lysine (Lys), Phenylalanine (Phe)Hydrophobic, Electrostatic, Hydrogen Bonding-7 to -10
Perfluoroalkane Sulfonic Acids (PFSAs)Human Serum Albumin (HSA)Arginine (Arg), Serine (Ser), Leucine (Leu)Hydrophobic, Strong Electrostatic-8 to -11
Fluorotelomer Alcohols (FTOHs)Liver Fatty Acid Binding Protein (L-FABP)Arginine (Arg), Phenylalanine (Phe), Cysteine (Cys)Hydrophobic, Hydrogen Bonding-5 to -8

Data synthesized from findings reported in studies on various PFAS. nih.govnih.govacs.org

Investigation of Enzyme-Mediated Transformations (Mechanistic Focus)

The biotransformation of xenobiotics is a metabolic process, primarily occurring in the liver, that modifies chemical structures to facilitate their excretion. nih.gov This process is typically divided into Phase I and Phase II reactions. Phase I reactions, often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. nih.gov

Studies on fluorotelomer alcohols (FTOHs), which are structurally related to this compound, have shown that they are substrates for CYP enzymes. nih.govscispace.com For example, 6:2 FTOH is efficiently metabolized by CYP enzymes, with studies identifying CYP2A6 and CYP3A4 as key players in its Phase I metabolism. nih.govscispace.com The primary transformation is the oxidation of the terminal alcohol group, leading to the formation of corresponding aldehydes and carboxylic acids. nih.gov

However, the structure of this compound presents significant steric hindrance and electronic effects that would likely make it resistant to typical CYP-mediated oxidation. The hydroxyl group is on a tertiary carbon, and tertiary alcohols are generally poor substrates for oxidation compared to primary or secondary alcohols. Furthermore, the presence of fluorine atoms on adjacent carbons significantly strengthens the C-C and C-H bonds and can block sites that are typically susceptible to metabolic oxidation. annualreviews.orgnih.govpharmacyjournal.org The trifluoromethyl (–CF3) group is particularly deactivating and enhances metabolic stability. annualreviews.orgresearchgate.net Therefore, direct oxidation at the carbinol center is mechanistically unfavorable. If enzyme-mediated transformation were to occur, it would likely proceed through alternative, less common pathways, or the compound might largely resist Phase I metabolism.

Table 2: Cytochrome P450 Enzymes Implicated in the Metabolism of Analogous Fluorotelomer Alcohols (FTOHs)

SubstrateImplicated CYP Isoform(s)Observed TransformationResulting Metabolite Class
6:2 Fluorotelomer AlcoholCYP2A6, CYP3A4OxidationFluorotelomer Carboxylic Acid (FTCA)
8:2 Fluorotelomer AlcoholCYP2E1, CYP2B6OxidationPerfluoroalkyl Carboxylic Acid (PFCA)

This data is based on in vitro studies with FTOHs and may not be representative for tertiary fluoroalcohols. nih.govscispace.com

Theoretical Studies on Cellular Uptake Mechanisms

The ability of a small molecule to cross cellular membranes is fundamental to its biological activity and is governed by its physicochemical properties, such as size, lipophilicity, and charge. nih.gov Cellular uptake can occur through passive diffusion across the lipid bilayer or via transporter-mediated processes. nih.govnih.gov

For fluorinated compounds, the substitution of hydrogen with fluorine atoms typically increases lipophilicity, a property that can enhance the rate of passive diffusion through cell membranes. mdpi.com Given its highly fluorinated structure, this compound is expected to be lipophilic. As a neutral molecule, its passage across membranes would not be significantly influenced by pH gradients, unlike ionizable compounds. Therefore, passive diffusion is a highly probable mechanism for its cellular uptake. The molecule's relatively small size would also favor this process. nih.gov

While some anionic PFAS have been shown to be substrates for transporters like organic anion transporters (OATs), which are involved in uptake and efflux in tissues like the kidney, this is less likely for a neutral alcohol. nih.govbohrium.comnih.gov Theoretical models of cellular uptake for this compound would need to calculate its partition coefficient (LogP) and membrane permeability coefficients to quantify its potential for passive diffusion. Molecular dynamics simulations could further model its behavior within a lipid bilayer to understand the energetic favorability of membrane transit. nih.gov

Table 3: Predicted Physicochemical Properties of this compound and Their Influence on Cellular Uptake

Structural FeatureInfluence on Physicochemical PropertyPredicted Effect on Cellular Uptake Mechanism
Hexafluoroalkyl chainIncreases lipophilicityEnhances passive diffusion across lipid bilayers
Tertiary alcohol groupProvides hydrogen bonding capability; neutral chargeMay slightly decrease lipophilicity but unlikely to engage active transporters that recognize charged species
Compact StructureSmall molecular size and volumeFavors passive diffusion through the cell membrane

Biotransformation Pathways and Metabolic Fate (in vitro or in silico mechanistic studies)

The metabolic fate of a compound is determined by the sequence of biotransformation reactions it undergoes. As discussed, this compound is predicted to be highly resistant to Phase I oxidative metabolism due to its tertiary alcohol structure and extensive fluorination. annualreviews.orgpharmacyjournal.org

In the absence of significant Phase I metabolism, an alternative pathway for elimination is direct conjugation of the hydroxyl group via Phase II reactions. nih.gov These reactions, such as glucuronidation (catalyzed by UDP-glucuronosyltransferases) or sulfation (catalyzed by sulfotransferases), attach large, polar endogenous molecules to the substrate, thereby increasing its water solubility and facilitating its excretion in urine or bile. nih.gov The steric hindrance around the tertiary hydroxyl group in this compound might also limit the efficiency of Phase II conjugation, but it remains a more plausible metabolic pathway than oxidation.

Another potential, though less likely, metabolic reaction is defluorination. While the C-F bond is extremely strong, metabolic defluorination catalyzed by CYP enzymes has been observed for some fluorinated compounds. annualreviews.org This process can sometimes lead to the formation of reactive metabolites. annualreviews.org

In silico metabolic fate prediction tools could be employed to computationally screen this compound against models of various metabolic enzymes to predict its likely biotransformation products, if any. However, without experimental in vitro data from studies using liver microsomes or hepatocytes, any proposed pathway remains hypothetical. The most probable metabolic fate for this compound is very limited biotransformation, with the majority being excreted unchanged or as a direct conjugate. researchgate.netmdpi.com

Table 4: Known Biotransformation Products of 6:2 Fluorotelomer Alcohol (6:2 FTOH) from In Vitro Fungal Studies This table is provided as an example of a metabolic pathway for a related fluorinated alcohol and is for comparative purposes only.

Parent CompoundMetabolic ReactionKey Metabolite(s)
6:2 Fluorotelomer AlcoholCYP-mediated Oxidation5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA)

Data from a study using the fungus Cunninghamella elegans, which has high CYP activity. nih.gov

Environmental Pathways and Degradation Mechanisms of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

A comprehensive search of scientific databases and environmental literature did not yield specific studies on the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. While research exists for other fluorinated alcohols, particularly fluorotelomer alcohols, this specific tertiary alcohol's stability and reaction kinetics under various environmental conditions (e.g., in sunlit surface waters or through atmospheric water vapor reactions) have not been documented. Therefore, no data on its degradation rates, half-lives, or specific daughter products from these processes can be provided.

Theoretical Models of Environmental Persistence and Transport

Investigation of Microbial Degradation Pathways and Metabolites

No specific research was found regarding the microbial degradation of this compound. Studies on other fluorinated compounds have shown that biodegradation can be a slow and complex process, often requiring specific microbial consortia and environmental conditions. It is unknown whether microorganisms can metabolize the highly fluorinated and branched structure of this compound. Consequently, there is no information on potential microbial degradation pathways, rates of degradation, or any resulting metabolites.

Atmospheric Chemistry and Degradation Products

The atmospheric chemistry of this compound, including its reaction with key atmospheric oxidants like the hydroxyl radical (•OH), has not been specifically investigated in the available scientific literature. For many volatile organic compounds, reaction with •OH is the primary removal mechanism from the atmosphere. Such studies would determine the atmospheric lifetime of the compound and identify its degradation products, which could themselves be of environmental concern. The compound is listed as a PFAS for which degradation byproducts are of interest, but specific data on its atmospheric degradation products are not available. aem.org

Due to the absence of specific research data for this compound in the public domain, no data tables on its environmental fate and degradation can be generated.

Advanced Analytical Techniques for the Detection and Characterization of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

Development of Hyphenated Chromatographic Methods (e.g., GC-MS, LC-MS for complex mixtures)

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for analyzing complex mixtures containing 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. chromatographytoday.comijarnd.com These methods provide both retention information for separation and mass-to-charge ratio data for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mst.dk In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the chromatographic column's stationary phase before being fragmented and detected by a mass spectrometer. ijarnd.comnih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 210 may be of low abundance due to the instability of tertiary alcohols under EI conditions. docbrown.info The fragmentation pattern would be dominated by cleavage events adjacent to the oxygen atom (alpha-cleavage) and loss of neutral fragments.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
m/z (Mass-to-Charge Ratio)Predicted Fragment IonFormation Pathway
195[C₅H₄F₆O]⁺Loss of a methyl group ([M-CH₃]⁺)
141[C₄H₅F₄O]⁺Loss of a trifluoromethyl group ([M-CF₃]⁺)
59[C₃H₇O]⁺Alpha-cleavage, formation of [(CH₃)₂COH]⁺
69[CF₃]⁺Cleavage yielding the trifluoromethyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is suitable for the pure compound or simple mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is more powerful for its analysis in complex biological or environmental matrices. nih.govresearchgate.net Highly fluorinated alcohols (HFAs) like hexafluoroisopropanol (HFIP) are widely used as mobile phase modifiers in reversed-phase LC-MS, particularly for the analysis of large molecules like oligonucleotides. nih.govresearchgate.net These solvents improve chromatographic resolution and enhance negative-ion mode electrospray ionization (ESI).

Although less common than HFIP, this compound shares key properties such as acidity and the ability to form strong hydrogen bonds, suggesting its potential as a specialized mobile phase additive. Its performance would be influenced by the choice of ion-pairing agent used in the separation. nih.gov The use of LC-MS allows for the separation of the target analyte from non-volatile matrix components, reducing ion suppression and improving detection limits. waters.com

High-Resolution Mass Spectrometry for Trace Analysis

For the unequivocal identification and trace-level quantification of this compound, High-Resolution Mass Spectrometry (HRMS) is the technique of choice. nih.gov Unlike nominal mass instruments, HRMS analyzers (e.g., Orbitrap, FT-ICR) can measure mass-to-charge ratios to four or more decimal places. This high mass accuracy allows for the determination of the elemental formula of an ion, providing a high degree of confidence in its identification and distinguishing it from other co-eluting species with the same nominal mass. nih.gov

The ability of HRMS to perform trace analysis is critical for environmental monitoring or metabolism studies where concentrations can be extremely low.

Table 2: Calculated Exact Masses of this compound Adducts for HRMS
Molecular FormulaAdduct IonIonization ModeCalculated Monoisotopic Mass (m/z)
C₆H₈F₆O[M+H]⁺Positive211.05523
[M-H]⁻Negative209.04068
[M+Na]⁺Positive233.03718

Electroanalytical Methods and Electrochemical Characterization

Electroanalytical methods investigate the electrochemical properties of a compound, such as its oxidation and reduction potentials. The high degree of fluorination in this compound significantly influences its electronic properties. The strong electron-withdrawing nature of fluorine atoms makes the molecule highly resistant to electrochemical oxidation. acs.org

This property is analogous to that of other fluorinated compounds used in energy storage applications, such as in the formulation of high-voltage electrolytes for lithium-ion batteries. jcesr.org Techniques like cyclic voltammetry can be used to determine the electrochemical stability window of the compound. A wide window would confirm its high stability against oxidation and reduction, a key characteristic for potential applications in electrochemistry.

Emerging Sensor Technologies for Specific Detection

The detection of volatile organic compounds (VOCs) like this compound is crucial for environmental and industrial safety monitoring. nih.gov While general-purpose VOC detectors exist, research is ongoing to develop more specific and sensitive sensor technologies. mdpi.com

Metal Oxide Semiconductor (MOS) Sensors: These sensors detect changes in electrical resistance upon adsorption of gas molecules. The sensitivity and selectivity towards fluorinated VOCs can be tuned by modifying the semiconductor material with specific dopants. mdpi.com

Photoionization Detectors (PIDs): PIDs use high-energy UV light to ionize the target compound and are effective for many VOCs. However, their selectivity can be limited in complex mixtures. mdpi.com

Fluorescence-Based Sensors: These sensors rely on a fluorescent probe whose emission is either quenched or enhanced upon interaction with the analyte. A sensor could be designed with a specific binding site for the fluorinated alcohol, leading to a highly selective optical response. rsc.org

Sparse Infrared Spectroscopy: This emerging technique uses a data-driven approach to select a minimal number of specific IR wavelengths needed to identify a target compound. arxiv.org This could lead to the development of simplified, low-cost, and portable IR-based sensors highly specific for this compound.

Table 5: Overview of Emerging Sensor Technologies for this compound Detection
Sensor TechnologyPrinciple of OperationPotential for Specificity
Metal Oxide (MOS)Change in conductivity upon gas adsorptionModerate; can be improved with material doping.
Photoionization (PID)Ionization by UV light and detection of currentLow; depends on ionization energy.
Fluorescence-BasedChange in light emission upon bindingHigh; depends on the design of the fluorescent probe.
Sparse Infrared (IR)Absorption of specific IR wavelengthsHigh; based on the unique molecular fingerprint. arxiv.org

Future Perspectives and Challenges in the Research of 3,3,4,5,5,5 Hexafluoro 2 Methylpentan 2 Ol

Unexplored Synthetic Routes and Green Chemistry Advancements

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, there is a significant opportunity to explore novel synthetic pathways that adhere to the principles of green chemistry.

Current synthetic approaches to tertiary fluorinated alcohols often involve multi-step processes that may utilize hazardous reagents. Future research could focus on the development of one-pot syntheses or catalytic methods that improve atom economy and reduce waste. For instance, the direct, catalytic, and asymmetric addition of fluoroalkyl groups to ketones is a promising but challenging area.

Potential Green Synthetic Strategies:

StrategyDescriptionPotential Advantages
Catalytic Asymmetric Fluoroalkylation The direct addition of a fluoroalkyl nucleophile to a ketone precursor in the presence of a chiral catalyst.High enantioselectivity, reduced waste from chiral auxiliaries.
Flow Chemistry Synthesis Continuous production using microreactors.Improved safety, scalability, and precise control over reaction conditions.
Bio-catalysis Use of enzymes to catalyze the formation of the C-C bond.High selectivity, mild reaction conditions, use of renewable resources.
Electrochemical Synthesis Utilizing electricity to drive the synthetic transformation. acs.orgAvoids the use of stoichiometric chemical oxidants or reductants, potentially leading to cleaner reactions. acs.org

One of the key challenges in the synthesis of sterically hindered alcohols is overcoming the steric hindrance to achieve high yields. researchgate.net Future research could explore the use of novel organometallic reagents or catalyst systems designed to function effectively in sterically demanding environments. Furthermore, developing synthetic routes that utilize fluorine from more benign sources than traditional fluorinating agents is a significant goal for green chemistry. researchgate.net

Discovery of Novel Reactivity and Catalytic Phenomena

Fluorinated alcohols, particularly HFIP, are known for their unique properties as solvents and catalysts, including their strong hydrogen-bonding ability, low nucleophilicity, and high ionizing power. researchgate.netrsc.org These properties enable them to activate substrates and stabilize reactive intermediates, often leading to unique reactivity. rsc.orgacs.orgdoaj.org The steric bulk and electronic properties of this compound suggest that it could exhibit novel reactivity and catalytic behavior.

Its potential as a catalyst or reaction medium in reactions that are sensitive to steric hindrance is a key area for exploration. For example, it could act as a bulky Brønsted acid catalyst, promoting reactions where selectivity is controlled by the steric environment. The compound's ability to form strong hydrogen bonds while being a poor nucleophile could be exploited in various transformations. researchgate.net

Potential Areas for Reactivity and Catalysis Research:

Research AreaPotential Application of this compound
Brønsted Acid Catalysis As a bulky, non-coordinating acid catalyst for reactions such as Friedel-Crafts alkylations or pinacol (B44631) rearrangements.
Reaction Medium for C-H Functionalization As a solvent to promote challenging C-H activation reactions, similar to the role of HFIP. rsc.org
Stabilization of Reactive Intermediates Stabilizing carbocations or other reactive species through its unique electronic and steric properties.
Polymerization Reactions As an initiator or solvent in polymerization reactions where control over stereochemistry or polymer architecture is desired.

A significant challenge will be to elucidate the precise mechanisms by which this sterically hindered alcohol influences chemical reactions. This will require a combination of experimental studies and computational modeling.

Integration into Sustainable Chemical Manufacturing Processes

The integration of greener solvents and catalysts is a critical aspect of sustainable chemical manufacturing. mdpi.com Fluorinated solvents are often considered as potential replacements for more hazardous traditional solvents due to their unique properties. acs.org While the production of highly fluorinated compounds can be energy-intensive, their potential for recycling and reuse can offset this initial investment.

This compound could potentially be used as a recyclable solvent or catalyst in various industrial processes. Its high thermal and chemical stability would be advantageous in this context. Research is needed to develop efficient methods for its separation and recovery from reaction mixtures.

Potential Sustainable Applications in Manufacturing:

ApplicationDescriptionSustainability Benefit
Specialty Solvent Use as a non-volatile, recyclable solvent for specific reactions where its unique properties are beneficial.Reduction in solvent waste and volatile organic compound (VOC) emissions.
Phase-Transfer Catalyst As a catalyst in biphasic systems, facilitating reactions between immiscible reactants.Ease of catalyst separation and recycling, reducing process costs and waste.
Component in Advanced Materials As a building block for the synthesis of fluorinated polymers or materials with specific properties.Development of materials with enhanced durability and performance, potentially leading to longer product lifespans.

Interdisciplinary Research Frontiers (e.g., interfacing with quantum computing, AI in chemistry)

The intersection of chemistry with computational sciences is opening new avenues for discovery. Quantum computing and artificial intelligence (AI) are poised to revolutionize how we understand and design molecules. youtube.comarxiv.orgpnnl.gov

Quantum Computing: Quantum chemical calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. emerginginvestigators.orgacs.org For a complex molecule like this compound, quantum computing could be used to:

Accurately predict its physical and chemical properties. emerginginvestigators.org

Model its interactions with other molecules in solution or at a catalyst's active site.

Elucidate reaction mechanisms where it acts as a catalyst or solvent. frontiersin.orgarxiv.org

Artificial Intelligence: AI and machine learning models can be trained on large datasets to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. researchgate.netbme.huchemrxiv.org For the subject compound, AI could be employed to:

Predict its solubility in various solvents and its potential as a green solvent. chemrxiv.org

Screen for potential catalytic applications by predicting its interaction with a vast library of substrates.

Accelerate the discovery of novel, efficient synthetic routes.

The primary challenge in this area is the development of accurate and efficient computational models, which requires both significant computational resources and experimental data for validation. arxiv.org

Addressing Research Gaps and Future Academic Opportunities

The most significant research gap concerning this compound is the lack of fundamental data on its synthesis, properties, and reactivity. This presents a wealth of opportunities for academic research.

Key Research Gaps and Academic Opportunities:

Research GapAcademic Opportunity
Lack of Efficient and Green Synthetic Routes Development of novel, sustainable synthetic methods for this and similar sterically hindered fluorinated alcohols.
Limited Understanding of its Reactivity and Catalytic Potential Fundamental studies on its role as a catalyst and reaction medium, including mechanistic investigations.
No Data on its Physicochemical Properties Comprehensive characterization of its physical and chemical properties, such as pKa, polarity, and hydrogen-bonding capabilities. researchgate.netnih.gov
Unknown Environmental Fate and Toxicity Profile Ecotoxicological and biodegradation studies to assess its environmental impact. oup.com
Absence in Computational Databases Generation of experimental data to build and validate computational models for predicting its behavior.

By addressing these research gaps, the scientific community can unlock the full potential of this unique fluorinated compound and contribute to the broader advancement of organofluorine chemistry and sustainable chemical practices. The exploration of such novel molecules is crucial for driving innovation in fields ranging from materials science to pharmaceuticals. acs.org

Q & A

Q. What are the key structural and physicochemical properties of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol, and how do they influence its reactivity in synthetic applications?

The compound’s structure includes a hexafluorinated carbon chain and a tertiary alcohol group, conferring high electronegativity and steric hindrance. These properties enhance its stability against oxidation and acidity (pKa ~9–11, typical for fluorinated alcohols), making it useful as a solvent or catalyst in reactions requiring polar, non-nucleophilic media. Analytical methods like 19F NMR^{19}\text{F NMR} and GC-MS are critical for characterizing its purity and fluorination pattern .

Q. What synthetic routes are reported for preparing this compound?

Synthesis typically involves fluorination of precursor alcohols or ketones. For example, nucleophilic fluorination using SF4_4 or HF-pyridine complexes under controlled conditions can introduce fluorine atoms. Alternatively, electrochemical fluorination of 2-methylpentan-2-ol derivatives may yield the target compound. Reaction optimization requires monitoring fluorination efficiency via 19F NMR^{19}\text{F NMR} and ensuring anhydrous conditions to avoid side reactions .

Q. How can researchers verify the identity and purity of this compound in experimental workflows?

Key techniques include:

  • Spectroscopy : 1H NMR^{1}\text{H NMR} (absence of proton signals in fluorinated regions), 19F NMR^{19}\text{F NMR} (distinct splitting patterns for CF3_3 and CF2_2 groups), and FT-IR (O-H stretch ~3400 cm1^{-1}).
  • Chromatography : HPLC with fluorinated-phase columns or GC-MS for volatility assessment.
  • Elemental analysis : Confirming C, H, F, and O ratios .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its role in stabilizing reactive intermediates or transition states?

The strong electron-withdrawing effect of fluorine atoms increases the acidity of the hydroxyl group, enabling stabilization of cationic intermediates (e.g., in Friedel-Crafts alkylation). Computational studies (DFT) suggest that the fluorinated backbone lowers the LUMO energy of adjacent electrophiles, facilitating nucleophilic attacks. Experimental validation involves kinetic studies comparing reaction rates in fluorinated vs. non-fluorinated alcohols .

Q. What are the challenges in quantifying trace amounts of this compound in complex matrices (e.g., environmental samples or reaction mixtures)?

Detection limits are constrained by its high volatility and low polarity. Strategies include:

  • Derivatization : Using silylation agents (e.g., BSTFA) to enhance GC-MS sensitivity.
  • Solid-phase microextraction (SPME) : Pre-concentration from aqueous phases.
  • High-resolution mass spectrometry (HRMS) : Differentiating isotopic patterns from co-eluting perfluorinated compounds .

Q. How do steric effects from the 2-methyl group and fluorine substituents impact regioselectivity in substitution or elimination reactions?

Steric hindrance at the tertiary carbon limits nucleophilic substitution (SN_\text{N}2) but favors elimination (E2) or radical pathways. For example, in dehydrohalogenation reactions, the bulky fluorinated structure directs elimination to form less substituted alkenes. Comparative studies with non-fluorinated analogs (e.g., 2-methylpentan-2-ol) highlight these effects via kinetic isotope experiments .

Q. What computational models are effective for predicting the solvation behavior of this compound in mixed solvent systems?

Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can model its solvation in polar aprotic solvents (e.g., DMSO) or hydrocarbons. Key parameters include Hansen solubility parameters and fluorophilicity indices. Experimental validation involves measuring partition coefficients (log P) and Kamlet-Taft solvent parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.